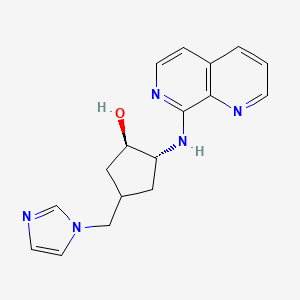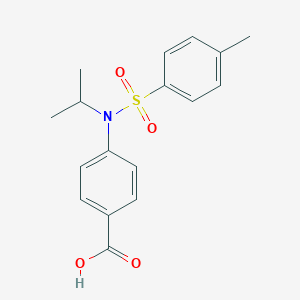![molecular formula C20H24FN3O3 B7450431 1-{4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7450431.png)
1-{4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is a synthetic compound that has gained significant attention due to its potential applications in scientific research. This compound is also known as FP1 and has a molecular formula of C23H28FN3O3.
Wirkmechanismus
FP1 is a small molecule that can penetrate cell membranes and interact with intracellular targets. It has been reported to inhibit the activity of certain enzymes, including phosphodiesterase 4 (PDE4) and cyclic AMP response element-binding protein (CREB). The inhibition of these enzymes leads to an increase in intracellular cAMP levels, which can activate downstream signaling pathways. FP1 has also been found to inhibit the activity of histone deacetylase (HDAC), which can lead to changes in gene expression.
Biochemical and Physiological Effects:
FP1 has been found to have anti-inflammatory and anti-cancer effects. It can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. FP1 can also induce apoptosis in cancer cells, leading to their death. In addition, FP1 has been found to have neuroprotective effects and can improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
FP1 has several advantages for lab experiments. It is a small molecule that can penetrate cell membranes and interact with intracellular targets. It has been reported to have a high binding affinity for its target enzymes, which makes it a useful tool compound. However, FP1 has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the biological activity of natural compounds. In addition, FP1 may have off-target effects that can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of FP1. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases. FP1 has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. Another direction is to study the mechanism of action of FP1 in more detail. The inhibition of enzymes such as PDE4 and HDAC can lead to changes in gene expression, which may be involved in the biological effects of FP1. Finally, the synthesis of analogs of FP1 may lead to compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of FP1 involves a series of chemical reactions. The first step is the reaction between 2-fluorobenzoyl chloride and piperazine to produce 1-(2-fluorobenzoyl)piperazine. This compound is then reacted with piperidin-4-one to produce 1-{4-[4-(2-fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one (FP1). The synthesis of FP1 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
FP1 has potential applications in scientific research. It has been reported to have an inhibitory effect on certain enzymes, which makes it useful in drug discovery and development. FP1 has also been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases. FP1 can be used as a tool compound to study the biological pathways involved in these diseases.
Eigenschaften
IUPAC Name |
1-[4-[4-(2-fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3/c1-2-18(25)22-9-7-15(8-10-22)19(26)23-11-13-24(14-12-23)20(27)16-5-3-4-6-17(16)21/h2-6,15H,1,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENGORIWGHFOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7450362.png)
![7-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B7450365.png)


![1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B7450387.png)
![2-{4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole]-1'-yl}ethane-1-sulfonyl fluoride](/img/structure/B7450389.png)
![N-[2-methyl-2-(methylsulfanyl)propyl]-4-(prop-2-enamido)benzamide](/img/structure/B7450397.png)
![4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B7450403.png)
![1-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7450412.png)

![N-[3-(morpholin-4-yl)cyclobutyl]prop-2-enamide](/img/structure/B7450424.png)
![N-(2-{4-[(4-chlorophenyl)sulfanyl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide](/img/structure/B7450432.png)

![3,4-dimethyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7450445.png)